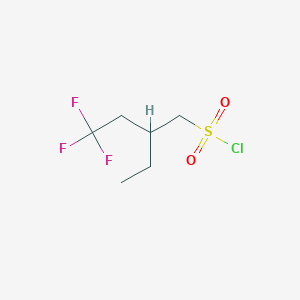

2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride

描述

属性

IUPAC Name |

2-ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3O2S/c1-2-5(3-6(8,9)10)4-13(7,11)12/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSHXYFERNUZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Trifluoromethanesulfonyl Chloride: A Comprehensive Guide to its Molecular Structure, Reactivity, and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Trifluoromethanesulfonyl chloride (CF3SO2Cl), commonly known as triflyl chloride, is a cornerstone reagent in modern organic synthesis. Its remarkable reactivity stems from the potent electron-withdrawing nature of the trifluoromethyl group, which renders the sulfur atom highly electrophilic. This guide provides an in-depth analysis of its molecular structure, a detailed exploration of its diverse reactivity profile—encompassing sulfonylation, trifluoromethylation, and chlorination reactions—and practical, field-proven protocols for its application. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical insights, offering researchers and drug development professionals a comprehensive resource for harnessing the power of this versatile chemical.

Introduction: The Unparalleled Versatility of Triflyl Chloride

Trifluoromethanesulfonyl chloride is a colorless to pale yellow liquid distinguished by its pungent odor and high reactivity.[1] Its significance in both academic and industrial chemistry is rooted in its ability to serve as a powerful electrophile. The trifluoromethyl (−CF3) group, one of the most strongly electron-withdrawing groups in organic chemistry, in conjunction with the sulfonyl chloride moiety (−SO2Cl), creates a highly electron-deficient sulfur center. This unique electronic arrangement makes triflyl chloride an exceptionally reactive agent for a variety of chemical transformations.[2]

This guide delves into the fundamental properties of triflyl chloride, from its core molecular structure to its multifaceted reactivity. We will explore its primary applications as a sulfonating agent to create some of the best leaving groups known in organic chemistry, and its more recent, burgeoning role as a source of trifluoromethyl radicals for C-CF3 bond formation.[3][4] Furthermore, this document provides detailed experimental protocols and critical safety information to ensure effective and safe utilization in the laboratory.

Molecular Structure and Physicochemical Properties

The reactivity of triflyl chloride is a direct consequence of its molecular architecture. The central sulfur atom is bonded to two oxygen atoms, a chlorine atom, and a trifluoromethyl group, resulting in a tetrahedral geometry. The extreme electronegativity of the fluorine atoms polarizes the entire molecule, making the S-Cl bond susceptible to nucleophilic attack.[2]

Key Physicochemical and Spectroscopic Data

A summary of the essential properties of trifluoromethanesulfonyl chloride is presented below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | CClF3O2S | [1][5][6][7] |

| Molecular Weight | 168.52 g/mol | [3][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| CAS Number | 421-83-0 | [1][6][7] |

| Density | 1.583 g/mL at 25 °C | [5] |

| Boiling Point | 29-32 °C | [4] |

| Refractive Index | n20/D 1.334 | |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., dichloromethane, THF, diethyl ether). Reacts vigorously with water and protic solvents. | [1][3][4] |

Spectroscopic Profile

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a top peak at m/z 69, corresponding to the [CF3]+ fragment, which is characteristic of trifluoromethylated compounds.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the sulfonyl group (S=O stretching) and the C-F bonds of the trifluoromethyl group.[8]

-

NMR Spectroscopy: While ¹H NMR is not applicable, ¹⁹F NMR provides a distinct signal for the trifluoromethyl group.[8][9] ¹³C NMR is also a useful characterization tool.[9]

Reactivity Profile and Mechanistic Insights

The chemical behavior of triflyl chloride is dominated by the high electrophilicity of its sulfur atom. This makes it a prime target for a wide range of nucleophiles.[2] Its reactivity can be broadly categorized into three main pathways: sulfonylation, trifluoromethylation, and chlorination.

Sulfonylation Reactions: The Gateway to Superior Leaving Groups

The most traditional and widespread use of triflyl chloride is in sulfonylation reactions. It reacts readily with oxygen and nitrogen nucleophiles to introduce the trifluoromethanesulfonyl (triflyl) group.[3][4]

-

O-Sulfonylation (Triflate Formation): Alcohols and phenols are converted into trifluoromethanesulfonates (triflates, -OTf). The triflate group is an exceptionally good leaving group—superior to tosylates, mesylates, and even halides—due to the resonance stabilization of the resulting triflate anion.[3][10] This transformation "activates" otherwise unreactive hydroxyl groups, enabling subsequent nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions under mild conditions.[3] Aryl triflates are also valuable substrates for transition metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[3]

-

N-Sulfonylation (Triflamide Formation): Primary and secondary amines react with triflyl chloride to form trifluoromethanesulfonamides (triflamides).[4] These compounds are of significant interest in medicinal chemistry and agrochemicals due to their unique biological activities.[11][12]

The general mechanism for sulfonylation involves the nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom, followed by the elimination of the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to scavenge the HCl byproduct.[2][13]

Caption: Core reactivity pathways of trifluoromethanesulfonyl chloride.

Trifluoromethylation Reactions

In recent years, triflyl chloride has gained prominence as a reagent for introducing the trifluoromethyl group (−CF3) itself, not just the triflyl group (−SO2CF3).[4][14] These reactions typically proceed under reductive conditions, often employing photoredox catalysis, to generate a trifluoromethyl radical (•CF3).[4][15] This highly reactive intermediate can then add to a variety of substrates, including alkenes and arenes, enabling the construction of C-CF3 bonds.[4][16] This methodology is invaluable in drug discovery, as the introduction of a CF3 group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[11][12]

The mechanism involves the reduction of CF3SO2Cl to form a radical anion, which then fragments, releasing SO2 and a chloride ion to generate the key trifluoromethyl radical.

Chlorination Reactions

A less common but synthetically useful application of triflyl chloride is as an electrophilic chlorinating agent.[4] In the presence of a base, it can chlorinate various carbon acids and other soft nucleophiles.[4][14] This reactivity highlights the versatility of the molecule, where under specific conditions, the chlorine atom can act as the electrophilic site rather than the sulfur.

Synthetic Applications and Experimental Protocols

The theoretical reactivity of triflyl chloride translates into a vast array of practical applications in pharmaceutical, agrochemical, and materials science research.[5][12]

Application in Drug Development

The introduction of triflate and trifluoromethyl groups is a key strategy in medicinal chemistry.[12]

-

Bioactivity Enhancement: The CF3 group can enhance the biological activity and metabolic stability of drug candidates.[11][12]

-

Pharmacokinetic Optimization: Modifying drug molecules with triflyl chloride derivatives can improve properties like cell membrane permeability and target binding.[12]

-

Synthetic Intermediates: Triflyl chloride is crucial for synthesizing complex active pharmaceutical ingredients (APIs) by enabling challenging chemical transformations.[3][5] For example, it is used to prepare intermediates for anti-cancer drugs, antibiotics, and kinase inhibitors.[12][17]

Experimental Protocol: Synthesis of an Aryl Triflate

This protocol details a standard procedure for the conversion of a phenol to an aryl triflate, a key intermediate for cross-coupling reactions.

Causality: The choice of an anhydrous aprotic solvent like dichloromethane is critical to prevent the violent hydrolysis of triflyl chloride.[3] Pyridine, a mild non-nucleophilic base, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. The reaction is run at low temperature to control the exothermic reaction and improve selectivity.

Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.2 eq.) dropwise to the stirred solution.

-

Reagent Addition: Slowly add trifluoromethanesulfonyl chloride (1.1 eq.) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Caption: Step-by-step workflow for a typical aryl triflate synthesis.

Safety, Handling, and Storage

Trifluoromethanesulfonyl chloride is a hazardous chemical that demands strict adherence to safety protocols.[18] Its high reactivity makes it corrosive and extremely sensitive to moisture.[3][19]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[20]

-

Water Reactive: Reacts violently with water and protic solvents to release corrosive hydrogen chloride (HCl) gas and trifluoromethanesulfonic acid (triflic acid), a superacid.[3][19][21]

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.[22]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Handle under anhydrous conditions, preferably under an inert atmosphere (nitrogen or argon).[3][21]

-

Store in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials like strong bases and oxidizing agents.[18][19]

-

Keep containers tightly sealed. Opened containers must be carefully resealed and kept upright.[20] Refrigeration (2-8°C) under nitrogen is recommended for long-term stability.[21]

-

-

Emergency Procedures:

-

Ensure safety showers and eyewash stations are readily accessible.[18]

-

In case of skin contact, immediately remove contaminated clothing and rinse with copious amounts of water for at least 15 minutes.[20][22]

-

In case of eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[20][22]

-

Conclusion

Trifluoromethanesulfonyl chloride is a powerful and indispensable tool in modern organic synthesis. Its unique molecular structure gives rise to a rich and diverse reactivity profile, enabling chemists to perform challenging transformations with high efficiency. From the creation of superior leaving groups for substitution and coupling reactions to its use as a source for trifluoromethyl radicals, triflyl chloride provides elegant solutions to complex synthetic problems, particularly in the realm of drug discovery and materials science. While its hazardous nature demands rigorous safety precautions, a thorough understanding of its properties and reactivity allows for its effective and safe application, paving the way for future innovations in chemical synthesis.

References

- CymitQuimica. CAS 421-83-0: Trifluoromethanesulfonyl chloride.

- Wechem. (2025, June 3).

- Sinocure Chemical Group. Trifluoromethanesulfonyl Chloride (CAS 421-83-0).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Safety and Handling of Trifluoromethanesulfonyl Chloride in Industrial and Research Settings.

- (2026, February 12). The Chemical Reactivity of Trifluoromethanesulfonyl Chloride Explained.

- Chem-Impex. Trifluoromethanesulfonyl chloride.

- Wechem. (2025, June 3). Stability and safe use strategy of trifluoromethanesulfonyl chloride.

- Wechem. (2025, June 3).

- ChemicalBook.

- Chachignon, H., Guyon, H., & Cahard, D. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2800–2818.

- NIST. Trifluoromethanesulfonyl chloride. NIST Chemistry WebBook, SRD 69.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.

- PubMed. (2017, December 19). CF3SO2X (X = Na, Cl)

- NIST. Trifluoromethanesulfonyl chloride.

- ChemRxiv.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.

- ResearchGate. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review.

- PubChem. Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000.

- ChemBK. (2024, April 9). Trifluoromethanesulfonyl chloride.

- ResearchGate. (2017, December 19). CF3SO2X (X = Na, Cl)

- Wikipedia.

- ChemicalBook. Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR spectrum.

- Sigma-Aldrich. Trifluoromethanesulfonyl chloride = 99 421-83-0.

Sources

- 1. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Trifluoromethanesulfonyl chloride [webbook.nist.gov]

- 7. Trifluoromethanesulfonyl chloride [webbook.nist.gov]

- 8. Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR [m.chemicalbook.com]

- 10. Triflate - Wikipedia [en.wikipedia.org]

- 11. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 12. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chembk.com [chembk.com]

- 18. nbinno.com [nbinno.com]

- 19. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

CAS number and chemical identifiers for 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl Chloride

Authored by: A Senior Application Scientist

Disclaimer: As of the latest database searches, 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride is not a commercially available compound and does not have an assigned CAS number. This guide, therefore, serves as a prospective technical whitepaper for researchers, scientists, and drug development professionals. It outlines a proposed synthetic pathway, predicted chemical identifiers and properties, a robust characterization workflow, and potential applications based on established chemical principles and data from analogous structures.

Introduction and Rationale

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. The trifluoromethyl group (-CF3) is a particularly valued moiety in this regard.

This guide focuses on the novel, and as-yet-unsynthesized, compound 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride. The presence of both a reactive sulfonyl chloride handle and a trifluoromethyl group suggests its potential as a versatile building block for creating new chemical entities with desirable pharmacological or material properties. Sulfonyl chlorides are well-established precursors for the synthesis of sulfonamides, sulfonates, and other sulfur-containing functional groups, which are prevalent in a wide range of pharmaceuticals.

This document provides a comprehensive theoretical framework for the synthesis, purification, and characterization of this target molecule, offering a roadmap for its potential inclusion in research and development pipelines.

Predicted Chemical Identifiers and Properties

Given that 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride is not cataloged, its identifiers and properties must be predicted. These predictions are derived from its chemical structure and data from analogous compounds.

| Identifier/Property | Predicted Value/Representation | Basis for Prediction |

| IUPAC Name | 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride | Standard nomenclature rules |

| Molecular Formula | C6H10ClF3O2S | Based on atomic composition |

| Molecular Weight | 254.65 g/mol | Sum of atomic weights |

| SMILES String | C(C(CC(F)(F)F)CC)S(=O)(=O)Cl | Structural representation |

| InChI Key | (Predicted) | A unique structural hash would be generated upon synthesis and registration. |

| CAS Number | Not Assigned | Compound not yet registered in the Chemical Abstracts Service database. |

| Physical State | Colorless to light-yellow liquid | Based on similar low-molecular-weight sulfonyl chlorides. |

| Boiling Point | > 150 °C (Predicted) | Extrapolated from structurally similar fluorinated alkanes and sulfonyl chlorides. |

| Reactivity | High | The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. It will readily react with water, alcohols, and amines. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water (will react). | General solubility of organic compounds. |

Proposed Synthetic Pathway

A plausible and robust multi-step synthesis is proposed, starting from commercially available precursors. The chosen pathway is designed to be scalable and to utilize well-understood, high-yielding reactions.

Diagram of Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Michael Addition

-

To a solution of sodium ethoxide (NaOEt) in dry ethanol, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add 4,4,4-trifluorobut-1-ene slowly, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude diethyl 2-(2,2,2-trifluoroethyl)pentanedioate.

Step 2: Hydrolysis and Decarboxylation

-

Reflux the crude product from Step 1 in a solution of aqueous sodium hydroxide (NaOH) for 4-6 hours until saponification is complete.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1.

-

Heat the mixture to 100-120 °C to effect decarboxylation, monitoring for CO2 evolution to cease.

-

Extract the resulting 4-(Trifluoromethyl)hexanoic acid with dichloromethane (DCM), dry the organic layer, and concentrate to yield the carboxylic acid.

Step 3: Reduction to the Alcohol

-

In a flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid from Step 2 in dry tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH4) or borane-THF complex (BH3-THF).

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield 4-(Trifluoromethyl)hexan-1-ol.

Step 4: Conversion to the Thiol

-

This conversion can be achieved via several methods, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or conversion to the alkyl halide followed by substitution with a thiolating agent like sodium hydrosulfide.

-

A robust method involves reacting the alcohol with triphenylphosphine and thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt.

Step 5: Oxidative Chlorination

-

Dissolve the 4-(Trifluoromethyl)hexane-1-thiol in an appropriate solvent system (e.g., aqueous acetic acid).

-

Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature at 0-5 °C. Alternatively, use N-chlorosuccinimide (NCS) in the presence of catalytic HCl.

-

Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.

-

Extract the product, 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride, into a water-immiscible solvent like DCM.

-

Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

The final product should be purified by vacuum distillation.

Characterization and Quality Control Workflow

Confirmation of the successful synthesis and purity of the target molecule is critical. A multi-technique approach is required.

Diagram of Characterization Workflow

Caption: Workflow for purification and structural validation.

Expected Spectroscopic Data

-

¹H NMR: Protons adjacent to the sulfonyl chloride group will be significantly downfield shifted (δ > 3.5 ppm). The ethyl group and the aliphatic chain will show characteristic multiplets. The protons adjacent to the CF3 group will show coupling to fluorine.

-

¹³C NMR: The carbon bearing the sulfonyl chloride will be downfield. The CF3 carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet (or a triplet if coupled to adjacent protons) around -60 to -75 ppm relative to CFCl3 is expected for the CF3 group.

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group will be present at approximately 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion should be determined and will be the definitive confirmation of the elemental composition. The fragmentation pattern should be consistent with the proposed structure, likely showing loss of Cl, SO2, and cleavage of the alkyl chain.

Potential Applications and Future Directions

The unique combination of a reactive sulfonyl chloride and a metabolically stable trifluoromethyl group makes 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride a promising building block in several areas:

-

Medicinal Chemistry: It can be used as a scaffold to synthesize novel sulfonamides. The sulfonamide functional group is a key component of many drugs, including antibiotics, diuretics, and anticonvulsants. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these potential new drug candidates.

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity. This building block could be used to develop new herbicides, pesticides, or fungicides with improved efficacy and environmental persistence profiles.

-

Materials Science: The incorporation of fluorinated moieties can alter the surface properties, thermal stability, and chemical resistance of polymers and other materials. This compound could serve as a monomer or a surface-modifying agent.

Safety and Handling

Sulfonyl chlorides are lachrymatory and corrosive. They react with nucleophiles, including water, to release corrosive hydrochloric acid (HCl). Therefore, all handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be carried out under an inert atmosphere to prevent decomposition by atmospheric moisture.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry URL: [Link]

-

Title: Sulfonamides: A patent review (2013-2018) Source: Expert Opinion on Therapeutic Patents URL: [Link]

Technical Guide: Solubility & Solvent Compatibility of 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride (CAS: 2006381-02-6) is a specialized fluorinated building block used primarily in the synthesis of sulfonamides for medicinal chemistry (e.g., kinase inhibitors).[1] Its structure combines a lipophilic, electron-withdrawing trifluoromethyl group with a reactive sulfonyl chloride warhead.[1]

Successful utilization of this compound requires distinguishing between thermodynamic solubility (ability to dissolve) and chemical stability (resistance to solvolysis). Due to the electrophilic nature of the sulfonyl chloride group (-SO₂Cl), protic solvents often lead to rapid degradation, rendering standard solubility data irrelevant.[1]

Physicochemical Descriptors

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Aliphatic chain with -CF₃ and -Ethyl branches | High lipophilicity; "Fluorous" character.[1] |

| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Moisture Sensitive. Reacts violently with nucleophiles.[1] |

| Predicted LogP | ~2.8 – 3.2 | Preferential solubility in non-polar to moderately polar organic solvents. |

| Physical State | Liquid or Low-Melting Solid | Likely miscible with organic solvents rather than requiring dissolution energy.[1] |

Part 2: Solubility & Solvent Compatibility Data

The following data categorizes solvents based on solubility (capacity to dissolve >100 mg/mL) and compatibility (inertness over 24 hours at 25°C).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Compatibility (Stability) | Application Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>500 mg/mL) | High | Primary Choice. Ideal for synthesis and storage.[1] |

| Ethers | THF, 2-MeTHF, MTBE, Diethyl Ether | Good to Excellent | High (if anhydrous) | Excellent for Grignard/Lithiation coupling reactions.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Moderate | Good for workup/extraction. Avoid for long-term storage (trans-esterification risk).[1] |

| Hydrocarbons | Toluene, Hexane, Heptane | Moderate | High | Use Toluene for high-temp reactions.[1] Heptane may act as an anti-solvent for crystallization.[1] |

| Polar Aprotic | DMF, DMAc, NMP, DMSO | Excellent | Low to Moderate | Caution. DMSO can cause oxidation/decomposition.[1] DMF can react at high temps.[1] |

| Protic | Methanol, Ethanol, Water | Variable | Incompatible | DO NOT USE. Rapid solvolysis to sulfonic acid or esters occurs. |

Critical Note: The presence of the trifluoromethyl (-CF₃) group enhances solubility in chlorinated solvents and fluorinated fluids (e.g., trifluorotoluene) compared to non-fluorinated analogs.[1]

Part 3: Mechanistic Insights & Causality

The "Fluorine Effect" on Solvation

The 4,4,4-trifluoro group imparts a unique "hydrophobic and lipophobic" character, though in this short-chain molecule, it primarily drives lipophilicity .[1]

-

Mechanism: The low polarizability of the C-F bond reduces van der Waals interactions with hydrocarbon solvents (like hexane), potentially causing phase separation at low temperatures. However, it increases affinity for DCM and THF due to dipole-dipole interactions matching the solvent's polarity.[1]

Hydrolytic Instability (The Solvolysis Pathway)

Solubility cannot be decoupled from stability. In the presence of water or alcohols, the sulfur atom undergoes nucleophilic attack.

-

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl[1]

-

Impact: Attempting to measure solubility in "wet" solvents will result in false data (measuring the solubility of the sulfonic acid derivative, not the chloride).

Part 4: Experimental Protocols

Since commercial Certificates of Analysis (CoA) rarely provide quantitative solubility curves for this specific intermediate, the following self-validating protocol is required to determine the precise solubility limit for your specific process solvent.

Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)

Objective: Determine saturation point in anhydrous THF or DCM without hydrolysis.

Reagents:

-

Analyte: 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride (purity >97%)[1]

-

Solvent: Anhydrous DCM (dried over molecular sieves, <50 ppm H₂O)

Workflow:

-

Preparation: Tare a dry, nitrogen-purged 4 mL vial with a septum cap.

-

Addition: Add 1.0 mL of solvent via syringe.

-

Saturation: Add the analyte dropwise (if liquid) or in 50 mg increments (if solid) while vortexing at 25°C.

-

Observation: Continue until a persistent haze or phase separation (oiling out) is observed.[1]

-

Filtration: If solid, filter supernatant through a 0.2 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial.

-

Quantification: Evaporate solvent under a stream of nitrogen (no heat) and weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.

-

Protocol B: Quality Control Check (Visual)

Before using a stock solution of this compound, perform the "fume test":

-

Open the vessel carefully.

-

If visible white fumes (HCl gas) form immediately upon contact with humid air, the reagent is active.

-

If no fumes are visible and the liquid is viscous/cloudy, significant hydrolysis to the sulfonic acid has likely occurred.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection, integrating solubility with chemical stability.

Figure 1: Solvent selection decision tree based on chemical stability and process requirements.

References

-

Sigma-Aldrich. (2024).[1] 4,4,4-Trifluorobutane-1-sulfonyl chloride Product Specification. Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Ethyl 4,4,4-trifluorobutyrate (Structural Analog). Retrieved from [1]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Context on solvent replacement for sulfonyl chlorides). Retrieved from

-

Sharpless, K. B., et al. (2014). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.[1] (Discussing stability comparisons of Sulfonyl Chlorides vs Fluorides). Journal of the American Chemical Society. Retrieved from [1]

Fluorinated Sulfonyl Chlorides: A Guide to Synthesis, Reactivity, and Application of Core Building Blocks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated sulfonyl chlorides represent a class of uniquely reactive and versatile building blocks essential to modern chemical synthesis. The strategic introduction of fluorine atoms onto the carbon backbone of sulfonyl chlorides profoundly modulates the electrophilicity of the sulfur center, creating reagents that are pivotal in drug discovery, materials science, and agrochemical development. This guide provides an in-depth exploration of these critical building blocks, moving beyond simple procedural lists to explain the underlying principles governing their synthesis and application. We will delve into the causality behind synthetic choices, the mechanistic nuances of their reactivity, and provide field-proven protocols to empower researchers in their practical application.

The Strategic Advantage of Fluorine in Sulfonyl Chloride Chemistry

The utility of a sulfonyl chloride (R-SO₂Cl) as a robust electrophile for constructing sulfonamides, sulfonate esters, and sulfones is a cornerstone of organic synthesis.[1][2] However, the introduction of fluorine atoms into the 'R' group imparts distinct properties that elevate these reagents beyond their non-fluorinated counterparts.

-

Enhanced Electrophilicity: Fluorine's powerful electron-withdrawing inductive effect increases the partial positive charge on the sulfur atom, making the sulfonyl chloride group significantly more susceptible to nucleophilic attack. This heightened reactivity allows for reactions to proceed under milder conditions and often with greater efficiency.

-

Modulated Stability: While more reactive than standard sulfonyl chlorides, fluorinated variants are often precursors to the exceptionally stable sulfonyl fluorides (R-SO₂F).[3] Sulfonyl chlorides are highly reactive and can be prone to decomposition, whereas sulfonyl fluorides exhibit a unique balance of stability and "clickable" reactivity, forming the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4][5] The chloride is the more reactive, less stable handle, making it ideal for synthesis but challenging for storage and late-stage functionalization.[3][6]

-

Unique Biological Properties: The incorporation of fluorinated motifs, such as the trifluoromethyl (CF₃) or difluoromethyl (CF₂H) group, into drug candidates can dramatically improve metabolic stability, membrane permeability, and binding affinity.[7] Fluorinated sulfonyl chlorides are therefore indispensable tools for introducing these valuable groups.

This guide will focus on the synthesis and direct application of these highly reactive chloride intermediates, which serve as the workhorses for accessing a vast chemical space.

Synthesis of Fluorinated Sulfonyl Chloride Building Blocks

The preparation of fluorinated sulfonyl chlorides requires robust methodologies that can handle both the desired functional group and the often-gaseous or highly reactive reagents involved. The choice of synthetic route is dictated by the nature of the starting material and the specific fluorinated group to be installed.

From Arylamines via Diazotization (Sandmeyer-type Reaction)

For aromatic systems, the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source is a powerful and versatile method. This approach is particularly valuable as it leverages the vast commercial availability of substituted anilines.[8]

Causality: This method is chosen for its reliability and functional group tolerance. The diazonium salt intermediate is highly reactive, allowing for the introduction of the chlorosulfonyl group under conditions that might not be suitable for direct electrophilic aromatic substitution, which is often governed by the directing effects of existing substituents.[8]

Representative Protocol: Synthesis of m-Trifluoromethylbenzenesulfonyl Chloride[8]

Objective: To convert m-trifluoromethylaniline into the corresponding sulfonyl chloride.

Step-by-Step Methodology:

-

Diazotization: m-Trifluoromethylaniline (1.0 equiv) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5°C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 equiv) in water is added dropwise while vigorously stirring, ensuring the temperature remains below 10°C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate, larger flask, glacial acetic acid is saturated with sulfur dioxide gas. Anhydrous copper(II) chloride (0.2 equiv) is added to this solution.

-

The previously prepared cold diazonium salt solution is added portion-wise to the sulfur dioxide/copper chloride solution. Vigorous nitrogen evolution will occur. The reaction is typically stirred for several hours at room temperature to ensure completion.

-

Work-up: The reaction mixture is poured onto ice water. The crude sulfonyl chloride, which may be a solid or oil, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

From Thiols and Disulfides via Oxidative Chlorination

Aliphatic and aromatic sulfonyl chlorides can be synthesized by the oxidative chlorination of the corresponding thiols or disulfides. This method involves treating the sulfur-containing starting material with chlorine gas in the presence of water or an acidic aqueous solution.[8][9]

Causality: This is a direct and often high-yielding route. The mechanism involves the formation of various oxidized sulfur intermediates that are ultimately converted to the sulfonyl chloride. The presence of water is critical for the hydrolysis steps involved in the oxidation cascade. For fluorinated substrates, this method provides a straightforward way to access sulfonyl chlorides like difluoromethanesulfonyl chloride.[9]

Caption: Key synthetic pathways to fluorinated sulfonyl chlorides and their primary derivatives.

From Perfluoroalkyl Iodides

A mild, two-step synthesis for perfluoroalkanesulfonyl chlorides starts from perfluoroalkyl iodides.[10] The iodide is first reacted with sodium dithionite to form the sodium perfluoroalkanesulfinate salt. This intermediate is then converted to the final sulfonyl chloride using an N-chlorosuccinimide (NCS) oxidant.[10] This method avoids harsh reagents and provides good yields for a range of perfluorinated chains.[10]

Reactivity and Mechanistic Considerations

The reactivity of fluorinated sulfonyl chlorides is dominated by the powerful electrophilicity of the sulfur(VI) center. They readily react with a wide range of nucleophiles, including alcohols, phenols, and primary/secondary amines, to form the corresponding sulfonate esters and sulfonamides.[2][7]

Comparison of R-SO₂Cl vs. R-SO₂F:

-

Sulfonyl Chlorides (R-SO₂Cl): The S-Cl bond is weaker and more polarized than the S-F bond. This makes sulfonyl chlorides highly reactive but also less stable, susceptible to hydrolysis and reductive collapse to S(IV) species.[3][11] Their high reactivity makes them excellent reagents for synthesis when immediate conversion is desired.[6]

-

Sulfonyl Fluorides (R-SO₂F): The S-F bond is exceptionally strong and less prone to reduction.[5][12] This imparts remarkable stability, allowing the -SO₂F group to be carried through multi-step syntheses.[4][13] The group's reactivity can then be "turned on" under specific conditions (e.g., with a base or catalyst), which is the principle behind SuFEx click chemistry.[4][5][12]

Trifluoromethanesulfonyl chloride (TfCl) is a notable example, acting not only as a sulfonylation agent but also as a source for trifluoromethylation under specific reductive conditions.[7]

Applications in Research and Development

The unique properties of fluorinated sulfonyl chlorides make them indispensable in several areas of chemical science.

Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7] Fluorinated sulfonyl chlorides provide rapid access to complex sulfonamides.[1][2]

-

Case Study: TACE Inhibitors: Cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride have been used as key building blocks in the synthesis of inhibitors for TNF-α converting enzyme (TACE), a target for inflammatory diseases.[1][2]

-

Case Study: hGR Ligands: 2,4,5-trichlorobenzenesulfonyl chloride was reacted with α-methyltryptamine to create a sulfonamide that showed micromolar potency as a human glucocorticoid receptor (hGR) ligand, where the sulfonamide moiety was critical for binding.[1][2]

The ability to introduce fluorinated groups like CF₃ via reagents such as trifluoromethanesulfonyl chloride is a key strategy for enhancing the drug-like properties of lead compounds.[7]

Materials Science

In materials science, these building blocks are used to create specialty polymers and functional materials. The introduction of fluorinated sulfonyl groups can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics.[7] For example, they are used to prepare fluorine-containing functional materials with special properties and in the production of surfactants and polymers to enhance performance.[7][14]

Profile of Key Fluorinated Sulfonyl Chloride Building Blocks

A variety of these building blocks are commercially available or readily synthesized, each offering specific advantages.

| Building Block Name | Chemical Formula | Key Properties & Characteristics | Primary Applications |

| Trifluoromethanesulfonyl Chloride (Triflyl Chloride) | CF₃SO₂Cl | Highly electrophilic liquid, pungent odor.[15] Reacts vigorously with water.[15] | Powerful sulfonating agent for alcohols; precursor to triflates (excellent leaving groups); trifluoromethylating agent.[16] |

| Difluoromethanesulfonyl Chloride | CHF₂SO₂Cl | Precursor for introducing the CHF₂ group, a bioisostere for hydroxyl or thiol groups. | Synthesis of agrochemicals and pharmaceuticals; building block for anti-inflammatory and cardiovascular agents.[9][17] |

| Perfluorooctanesulfonyl Chloride | C₈F₁₇SO₂Cl | Highly fluorinated, chemically resistant compound. | Synthesis of specialty surfactants, fluoropolymers, and surface coatings.[18][19] |

| Ethenesulfonyl Fluoride (ESF) | CH₂=CHSO₂F | Note: This is a sulfonyl fluoride, but is a key related building block. Acts as a Michael acceptor to introduce the -SO₂F handle for SuFEx chemistry.[5] | "Connective" hub for linking molecules in drug discovery and chemical biology via SuFEx.[4][5] |

Safety and Handling Considerations

Fluorinated sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds that require careful handling.

-

Toxicity and Corrosivity: They can cause severe skin and eye burns upon contact.[15] Inhalation can be harmful. All manipulations should be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: These compounds react with water, often vigorously, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[15] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves, is mandatory when handling these reagents.

Conclusion

Fluorinated sulfonyl chlorides are more than just reactive intermediates; they are precision tools that enable chemists to access novel chemical space and impart valuable properties to molecules. Their enhanced electrophilicity, driven by the inductive effects of fluorine, allows for the efficient construction of sulfonamides and sulfonate esters critical to the development of new pharmaceuticals and advanced materials. While their stability is lower than that of their sulfonyl fluoride cousins, their heightened reactivity is precisely what makes them indispensable for synthesis. A thorough understanding of the principles governing their preparation, reactivity, and handling is essential for any researcher aiming to leverage the full potential of these powerful building blocks.

References

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019-05-07). National Institutes of Health.

- Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022-12-06). RSC Publishing.

- Sulfonyl Chlorides/Fluorides. Enamine.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021-09-15). ScienceDirect.

- Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. (2025-06-03). Wechem.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024-09-24). ACS Publications.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.

- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.

- A general method for the preparation of perfluoroalkanesulfonyl chlorides. (2025-08-05). ResearchGate.

- (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2025-10-22). ResearchGate.

- Sulfonyl Chlorides and Sulfonamides. Merck Millipore.

- Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. National Institutes of Health.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015-03-16). RSC Publishing.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.

- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018-06-11). ACS Publications.

- "A Process For Preparation Of Difluoromethane Sulphonyl Chloride". QuickCompany.

- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. (2021-05-17). ScienceDirect.

- Trifluoromethanesulfonyl chloride. Chem-Impex.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.

- The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem.

- Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride. (2025-06-03). Wechem.

- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ACS Publications.

- CAS 421-83-0: Trifluoromethanesulfonyl chloride. CymitQuimica.

- Sulfur fluoride exchange - PMC. (2023-08-03). National Institutes of Health.

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022-12-08). National Institutes of Health.

- Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal.

- Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC. (2023-06-23). National Institutes of Health.

- Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry.

- CAS No : 423-60-9| Chemical Name : Perfluorooctanesulfonyl Chloride. Pharmaffiliates.

- Trifluoromethanesulfonyl chloride. Sigma-Aldrich.

- 423-60-9(PERFLUOROOCTANESULPHONYL CHLORIDE) Product Description. ChemicalBook.

- Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry.

- Trifluoromethanesulfonyl chloride | 421-83-0. ChemicalBook.

- Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem. National Institutes of Health.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 14. chemimpex.com [chemimpex.com]

- 15. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 16. Trifluoromethanesulfonyl chloride | 421-83-0 [chemicalbook.com]

- 17. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. 423-60-9 CAS MSDS (PERFLUOROOCTANESULPHONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Ethyl-Substituted Trifluorobutane Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, a strategy widely employed in pharmaceutical and materials science to enhance metabolic stability, binding affinity, and thermal properties. This guide provides a comprehensive examination of the thermodynamic stability of 2-ethyl-substituted trifluorobutane derivatives. We will explore the intricate interplay of steric and electronic effects that govern the conformational preferences and overall stability of these molecules. This document will detail both experimental and computational methodologies for determining thermodynamic parameters, offering a robust framework for researchers engaged in the design and analysis of novel fluorinated compounds.

Introduction: The Significance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond—impart significant changes to a molecule's conformational landscape, electronic distribution, and metabolic fate.[1] In drug development, fluorination can block sites of metabolism, modulate pKa, and enhance binding affinity through favorable intermolecular interactions.[1][2] For instance, the trifluoromethyl group is often used as a bioisostere for an ethyl group, despite having a similar steric demand.[3] This guide focuses on a specific class of organofluorine compounds: 2-ethyl-substituted trifluorobutanes. Understanding the thermodynamic principles that govern their stability is paramount for predicting their behavior in various chemical and biological systems.

Theoretical Framework: Fundamentals of Thermodynamic Stability

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T).[4] The relationship is expressed by the equation:

ΔG = ΔH - TΔS [4]

A negative change in Gibbs free energy (ΔG) for a process indicates that it is thermodynamically favored.[4]

-

Enthalpy (H) represents the total heat content of a system and is largely influenced by bond energies and non-covalent intramolecular interactions.[5] The standard enthalpy of formation (ΔHf°) is a key metric, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[6][7]

-

Entropy (S) is a measure of the disorder or randomness of a system. In the context of conformational analysis, a molecule with more accessible low-energy conformations will have higher entropy.

The interplay between these factors determines the relative stability of different isomers and conformers.

Caption: Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.

Equilibrium Studies

For conformers that can interconvert, their relative populations at equilibrium can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of conformers at a given temperature can be used to calculate the Gibbs free energy difference (ΔG°) between them using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (the ratio of the concentrations of the conformers).

Computational Chemistry: A Powerful Predictive Tool

Computational chemistry provides a powerful means to predict and understand the thermodynamic properties of molecules, especially for systems that are difficult to study experimentally. [8][9] Computational Protocol: Ab Initio Calculation of Thermodynamic Properties

-

Structure Generation: Generate all possible stereoisomers and a comprehensive set of initial conformers for each 2-ethyl-substituted trifluorobutane derivative.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). [10]This step finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy. [10][11]4. Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method, such as coupled-cluster theory (e.g., CCSD(T)) with a larger basis set. [12][13]5. Calculation of Thermodynamic Parameters:

-

Enthalpy of Formation (ΔHf°): Can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation. [13][14] * Gibbs Free Energy (G): Calculated by combining the refined electronic energy with the thermal corrections to enthalpy and entropy from the frequency calculations. [10]

-

Caption: A typical workflow for the computational determination of thermodynamic properties.

Data Presentation and Analysis

To facilitate the comparison of the thermodynamic stabilities of different 2-ethyl-substituted trifluorobutane isomers, the calculated data should be presented in a clear and organized manner.

Table 1: Calculated Thermodynamic Properties of 2-Ethyl-1,1,1-trifluorobutane Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy at 298 K (kcal/mol) | Relative Gibbs Free Energy at 298 K (kcal/mol) |

| Anti (Ethyl/CF3) | 0.00 | 0.00 | 0.00 |

| Gauche+ (Ethyl/CF3) | 0.85 | 0.90 | 1.10 |

| Gauche- (Ethyl/CF3) | 0.95 | 1.00 | 1.25 |

Note: The data presented here are hypothetical and for illustrative purposes only. Actual values would be derived from the computational protocol described above.

Conclusion

The thermodynamic stability of 2-ethyl-substituted trifluorobutane derivatives is governed by a complex interplay of steric and electronic effects. While steric hindrance from the ethyl and trifluoromethyl groups is significant, the electronic influence of the fluorine atoms, particularly the gauche effect, plays a crucial role in determining conformational preferences. A combined approach utilizing both experimental techniques like calorimetry and high-level computational methods is essential for accurately characterizing the thermodynamic landscape of these molecules. The insights gained from such studies are critical for the rational design of novel fluorinated compounds with tailored properties for applications in drug discovery and materials science.

References

- Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.

- Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Unknown Source.

- Experiment 22. Determination of enthalpy changes by calorimetry. Unknown Source.

- Gauche effect. chemeurope.com.

- The Gauche Effect in XCH2CH2X Revisited. PMC - NIH.

- alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. Unknown Source.

- Gauche effect. Wikipedia.

- The fluorine gauche effect. Selected literature precedence for a...

- Product Class 1: Fluoroalkanes. Unknown Source.

- Conformational energies for 2-substituted butanes. PubMed.

- A Calorimetric Determination of the Standard Enthalpy and Heat Capacity Changes that Accompany Micelle Formation for Four Long Chain Alkyldimethylphosphine Oxides in H2O and D2O Solution

- Enthalpy Changes and Calorimetry. MME Revise.

- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC.

- Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI.

- The steric and electronic effects of aliphatic fluoroalkyl groups.

- Thermochemical and chemical kinetic data for fluorinated hydrocarbons.

- 2.5.

- CCCBDB isomer enthalpy comparison. Unknown Source.

- The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. PubMed.

- Thermodynamics and polarity-driven properties of fluorin

- Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon | Request PDF.

- Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii)

- Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r

- A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton.

- Conformational Analyses of Ethane and Butane. Unknown Source.

- Conform

- Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calcul

- Standard enthalpy of form

- Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. PMC.

- Accurate standard enthalpies of formation of chlorine fluorides

- Research on Organofluorine Chemistry for 700 Degrees F Thermooxid

- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry.

- Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. Zachariah Group.

- February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". Fluorine notes.

- Introduction to Gibbs free energy | Applications of thermodynamics | AP Chemistry | Khan Academy. YouTube.

- Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α. SciELO.

- (PDF) Thermochemistry of Platinum Fluorides: A Computational Study.

- Computational Thermodynamics of Materials. College of Engineering and Applied Science.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]

- 6. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scielo.br [scielo.br]

- 11. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 12. Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

An In-depth Technical Guide to the Electronic Properties of the Sulfonyl Chloride Group in Fluorinated Alkyl Chains

Abstract

The strategic combination of a sulfonyl chloride moiety with a fluorinated alkyl chain creates a class of reagents with exceptionally potent and finely tunable electronic properties. This guide provides a comprehensive analysis of the synergistic electron-withdrawing effects inherent to these molecules. We will delve into the fundamental principles governing their heightened electrophilicity, the resulting impact on chemical reactivity, and the practical methodologies for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and materials scientists who leverage these powerful building blocks for the synthesis of complex molecules, from pharmaceuticals to advanced polymers.

Introduction: A Synergy of Electron-Withdrawing Forces

In the landscape of organic synthesis, functional groups that act as powerful electrophiles are indispensable tools. The sulfonyl chloride group (-SO₂Cl) is a well-established electrophilic hub, widely employed for the formation of sulfonamides and sulfonate esters—linkages that are ubiquitous in pharmaceuticals.[1][2] Its reactivity stems from the electron-deficient nature of the central sulfur atom, a consequence of the strong inductive and resonance effects of the two oxygen atoms and the chlorine atom.[3][4]

When a fluorinated alkyl chain (R_F) is appended to this group, the electronic properties are dramatically amplified. Fluorine's unmatched electronegativity imparts a profound inductive electron-withdrawing effect (-I effect) that propagates along the carbon backbone. This guide explores the powerful synergy between the sulfonyl chloride group and the fluorinated alkyl chain, which culminates in a sulfur center of exceptionally high electrophilicity, unlocking unique avenues in chemical synthesis and drug design.

Decoding the Electronic Architecture

The Sulfonyl Chloride Group: An Intrinsic Electrophile

The sulfonyl group (-SO₂) is fundamentally electron-withdrawing.[5] The two double bonds to highly electronegative oxygen atoms create a significant dipole, polarizing the sulfur atom and rendering it electron-deficient. The addition of a chlorine atom further enhances this effect. Modern computational studies, utilizing Natural Bond Orbital (NBO) analysis, suggest that the bonding in the sulfonyl group is best described by highly polarized S⁺-O⁻ bonds, augmented by reciprocal hyperconjugation (n→σ* interactions), rather than the older model invoking significant d-orbital participation.[6][7] This electronic arrangement makes the chlorine atom an excellent leaving group and the sulfur atom a prime target for nucleophilic attack.[1]

The Fluorinated Alkyl Chain: The Inductive Powerhouse

The substitution of hydrogen with fluorine on an alkyl chain instigates a powerful inductive (-I) effect. Due to fluorine's high electronegativity, the C-F bond is strongly polarized, leading to a cascade of electron density withdrawal from the rest of the alkyl chain. This effect makes perfluoroalkyl groups among the strongest non-ionic electron-withdrawing groups in organic chemistry.

Synergistic Amplification in Fluoroalkyl Sulfonyl Chlorides

The combination of these two moieties results in a profound synergistic effect. The potent inductive pull of the fluorinated chain exacerbates the intrinsic electron deficiency of the sulfonyl sulfur. This creates a highly "activated" sulfonyl chloride, where the sulfur atom is exceptionally electrophilic and susceptible to nucleophilic substitution.

Caption: Inductive (-I) and resonance (-R) effects create a highly electrophilic sulfur center.

Implications for Chemical Reactivity and Stability

The enhanced electrophilicity of fluoroalkyl sulfonyl chlorides directly translates to increased reactivity towards nucleophiles. Reactions with amines, alcohols, and thiols often proceed more rapidly and under milder conditions compared to their non-fluorinated alkyl or aryl counterparts.

However, this heightened reactivity presents a challenge in terms of stability. Fluoroalkyl sulfonyl chlorides are highly susceptible to hydrolysis and must be handled under anhydrous conditions. This contrasts sharply with their corresponding sulfonyl fluorides (R_F-SO₂F), which exhibit a unique and synthetically valuable balance of stability and reactivity.[8][9] While sulfonyl chlorides are often too reactive for certain applications, sulfonyl fluorides are robust enough for storage and purification (e.g., chromatography) yet sufficiently reactive to participate in "click chemistry" reactions, known as Sulfur(VI) Fluoride Exchange (SuFEx).[10] Therefore, the conversion of a highly reactive fluoroalkyl sulfonyl chloride to its more stable fluoride analog is a common and critical synthetic strategy.[11]

Experimental and Computational Characterization

Accurate characterization is paramount for confirming the structure and purity of these reactive intermediates. A multi-technique approach is essential.[12]

Spectroscopic Analysis

Spectroscopic methods provide a detailed picture of the molecular structure.

| Technique | Key Observables for Fluoroalkyl Sulfonyl Chlorides | Reference |

| Infrared (IR) | Strong, characteristic asymmetric and symmetric S=O stretching bands at approximately 1410-1380 cm⁻¹ and 1204-1185 cm⁻¹. Strong C-F stretching bands typically appear in the 1400-1000 cm⁻¹ region. | [13][14] |

| ¹H NMR | Protons on the carbon alpha to the sulfonyl group (e.g., in -CH₂-SO₂Cl) are significantly deshielded, appearing at a high chemical shift (δ > 3.5 ppm) due to the strong electron-withdrawing effect. | [13] |

| ¹³C NMR | The carbon atom bonded to the sulfonyl group is deshielded. Carbons in the fluorinated chain will show characteristic splitting patterns due to C-F coupling. | [12] |

| ¹⁹F NMR | The primary technique for characterizing the fluorinated alkyl chain, providing distinct signals for fluorine atoms in different chemical environments. | |

| Mass Spectrometry | Provides the molecular weight. A characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature. | [13] |

Protocol 4.1.1: NMR Spectroscopic Analysis of a Fluoroalkyl Sulfonyl Chloride

Objective: To obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.

Materials:

-

Fluoroalkyl sulfonyl chloride sample (5-10 mg)

-

Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). Note: Aprotic solvents are crucial to prevent hydrolysis.[12]

-

High-quality NMR tube with cap

-

Internal standard (optional, for quantitative analysis)

Methodology:

-

Sample Preparation: In a dry environment (e.g., glovebox or under an inert atmosphere), accurately weigh the sulfonyl chloride sample and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of the chosen anhydrous deuterated solvent. If using an internal standard, add a precisely known quantity.

-

Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

-

Instrument Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and potential signal broadening.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H spectrum and analyze chemical shifts and coupling constants.

-

Analyze the chemical shifts and C-F coupling patterns in the ¹³C spectrum.

-

Analyze the chemical shifts and F-F coupling patterns in the ¹⁹F spectrum to confirm the structure of the fluorinated chain.

-

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for probing the electronic structure of these molecules.

Caption: A typical DFT workflow for analyzing the electronic properties of a molecule.

This workflow allows researchers to:

-

Confirm Stable Geometries: Ensure the calculated structure represents a true energy minimum.

-

Analyze Charge Distribution: NBO analysis provides atomic charges, confirming the highly positive charge on the sulfur atom.[6][7]

-

Visualize Electrophilicity: Mapping the electrostatic potential (ESP) onto the electron density surface visually demonstrates the electron-poor region around the sulfur atom, highlighting it as the site for nucleophilic attack.

Synthetic Considerations and Methodologies

The synthesis of fluoroalkyl sulfonyl chlorides requires careful handling due to their reactivity. A common route involves the oxidative chlorination of the corresponding thiol.

Protocol 5.1: Synthesis via Oxidative Chlorination of a Fluoroalkyl Thiol

This protocol is a general representation based on established methods for converting thiols to sulfonyl chlorides.[15][16]

Objective: To synthesize a fluoroalkyl sulfonyl chloride from a fluoroalkyl thiol.

Materials:

-

Fluoroalkyl thiol (R_F-SH)

-

Glacial acetic acid

-

Deionized water

-

Chlorine gas (or an alternative chlorinating/oxidizing agent like N-chlorosuccinimide with an oxidant)

-

Ice bath

-

Extraction solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a gas inlet, a thermometer, and a stirrer, dissolve the fluoroalkyl thiol in a mixture of glacial acetic acid and water.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Chlorination: Bubble chlorine gas slowly through the stirred solution. Monitor the reaction temperature closely, ensuring it does not rise significantly. The reaction is highly exothermic.

-

Reaction Monitoring: Monitor the disappearance of the thiol starting material by a suitable method (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, pour the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Washing & Drying: Combine the organic layers, wash with cold brine, and dry over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure. Caution: Avoid excessive heating.

-

Purification: The crude product may be purified by vacuum distillation if thermally stable, but it is often used directly in the next step due to its reactivity.

Protocol 5.2: Conversion to a Stable Fluoroalkyl Sulfonyl Fluoride

This procedure leverages the greater stability of the S-F bond and is based on common chloride-fluoride exchange reactions.[8][15][17]

Objective: To convert a reactive fluoroalkyl sulfonyl chloride into its more stable sulfonyl fluoride analog.

Materials:

-

Crude fluoroalkyl sulfonyl chloride (R_F-SO₂Cl)

-

Potassium bifluoride (KHF₂) or spray-dried potassium fluoride (KF)

-

Acetonitrile or other suitable polar aprotic solvent

-

Phase-transfer catalyst (e.g., 18-crown-6, optional but can improve rates)[17]

Methodology:

-

Reaction Setup: In a flask, combine the crude fluoroalkyl sulfonyl chloride with acetonitrile.

-

Reagent Addition: Add an excess of potassium bifluoride (typically 2-3 equivalents).

-

Heating: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) to drive the exchange reaction.

-

Reaction Monitoring: Monitor the conversion by ¹⁹F NMR (observing the disappearance of the starting material and the appearance of the R_F-SO₂F product) or GC-MS.

-

Workup: After completion, filter the reaction mixture to remove excess fluoride salts.

-

Purification: Remove the solvent under reduced pressure. The resulting crude sulfonyl fluoride can often be purified by flash column chromatography on silica gel, a procedure not typically feasible for the more reactive sulfonyl chloride.

Applications in Drug Discovery and Advanced Synthesis

The primary utility of fluoroalkyl sulfonyl chlorides is as reactive intermediates for constructing complex molecules.

-

Medicinal Chemistry: They serve as key building blocks for synthesizing sulfonamides. The presence of the fluoroalkyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting its acidity (pKa), lipophilicity, and metabolic stability.

-

SuFEx Click Chemistry: While the chlorides themselves are too reactive for click chemistry, they are the immediate precursors to the highly stable and selectively reactive sulfonyl fluorides. These fluorides are central to SuFEx, a powerful ligation strategy for connecting molecular fragments in drug discovery, chemical biology, and materials science.[10] The ability to reliably synthesize the sulfonyl chloride is the first critical step in accessing these invaluable SuFEx reagents.

Conclusion